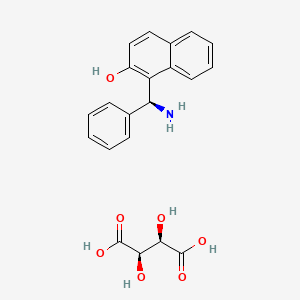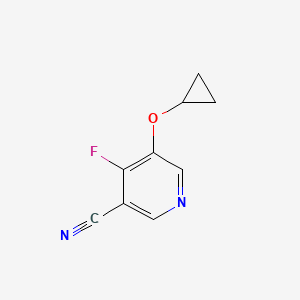
5-Cyclopropoxy-4-fluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-fluoronicotinonitrile is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It belongs to the class of halides and nitriles and is primarily used for research and development purposes . This compound is known for its unique structural features, including a cyclopropoxy group and a fluorine atom attached to a nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Cyclopropoxy-4-fluoronicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl alcohol and 4-fluoronicotinonitrile as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-fluoronicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or acetonitrile, and bases like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents such as acetone or dichloromethane.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst, solvents such as ether or ethanol.
Major Products Formed
Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Cyclopropoxy-4-fluoronicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features, including the cyclopropoxy and fluorine groups, allow it to bind to these targets with high affinity. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific receptor domains .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-fluoronicotinonitrile: Similar in structure but with different positional isomerism.
5-Fluoronicotinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
2,6-Dichloro-5-fluoronicotinonitrile: Contains additional chlorine atoms, altering its reactivity and properties.
Uniqueness
5-Cyclopropoxy-4-fluoronicotinonitrile is unique due to the presence of both the cyclopropoxy and fluorine groups, which confer distinct chemical and biological properties. The cyclopropoxy group introduces steric hindrance, affecting the compound’s reactivity and binding interactions. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science .
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-9-6(3-11)4-12-5-8(9)13-7-1-2-7/h4-5,7H,1-2H2 |
InChI Key |
LFIHMXOFFOEFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14807737.png)
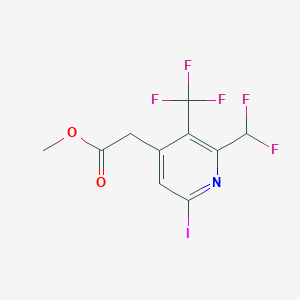
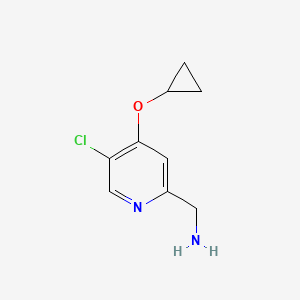
![2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
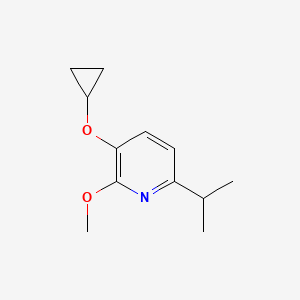
![[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14807771.png)
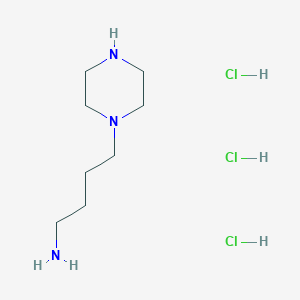
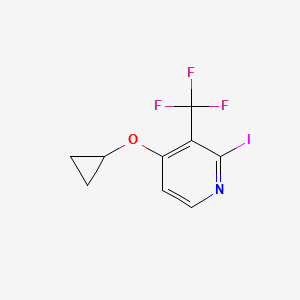
![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
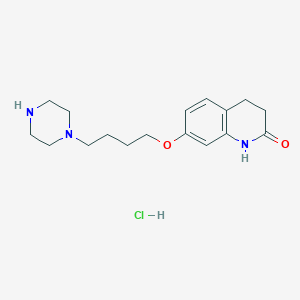
![methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate](/img/structure/B14807810.png)
![3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B14807817.png)
